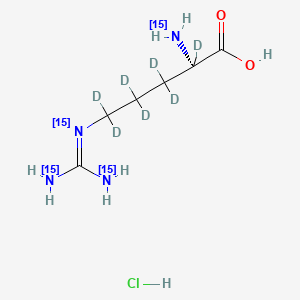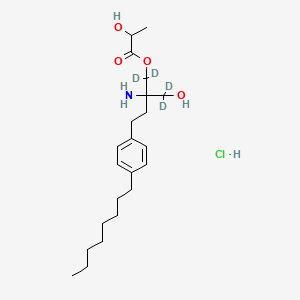
Fingolimod Mono-lactate-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fingolimod Mono-lactate-d4 (hydrochloride) is a deuterium-labeled derivative of Fingolimod Mono-lactate hydrochloride. Deuterium labeling involves the incorporation of stable heavy isotopes of hydrogen into drug molecules, which can significantly affect the pharmacokinetic and metabolic profiles of the drugs . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Vorbereitungsmethoden
The preparation of Fingolimod Mono-lactate-d4 (hydrochloride) involves the synthesis of Fingolimod Mono-lactate followed by deuterium labeling. The synthetic route typically includes the following steps:
Analyse Chemischer Reaktionen
Fingolimod Mono-lactate-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Fingolimod Mono-lactate-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Fingolimod Mono-lactate-d4 (hydrochloride) exerts its effects through the modulation of sphingosine 1-phosphate receptors (S1PRs). The active metabolite, fingolimod-phosphate, acts on these receptors to bring about an array of pharmacological effects. These include the sequestration of lymphocytes in lymph nodes, thereby preventing them from contributing to an autoimmune reaction . Additionally, fingolimod induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Vergleich Mit ähnlichen Verbindungen
Fingolimod Mono-lactate-d4 (hydrochloride) is unique due to its deuterium labeling, which can significantly affect its pharmacokinetic and metabolic profiles. Similar compounds include:
Fingolimod Mono-lactate hydrochloride: The non-deuterated version of the compound.
Fingolimod-phosphate: The active metabolite of fingolimod.
Other sphingosine 1-phosphate receptor modulators: Compounds that act on the same molecular targets but may have different pharmacokinetic and metabolic profiles
Eigenschaften
Molekularformel |
C22H38ClNO4 |
|---|---|
Molekulargewicht |
420.0 g/mol |
IUPAC-Name |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] 2-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C22H37NO4.ClH/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-22(23,16-24)17-27-21(26)18(2)25;/h10-13,18,24-25H,3-9,14-17,23H2,1-2H3;1H/i16D2,17D2; |
InChI-Schlüssel |
MAFNGOOPRPXFLL-ZBLPOJTCSA-N |
Isomerische SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])OC(=O)C(C)O)N)O.Cl |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C(C)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
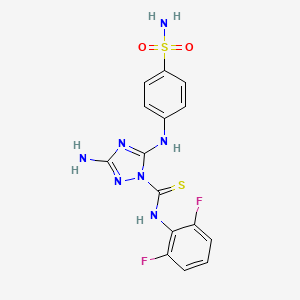
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(2R,3R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]butan-2-ol;hydrochloride](/img/structure/B12423707.png)
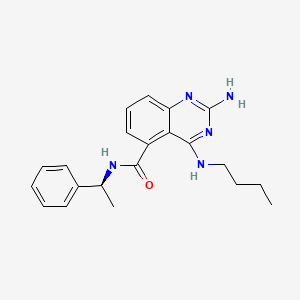
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
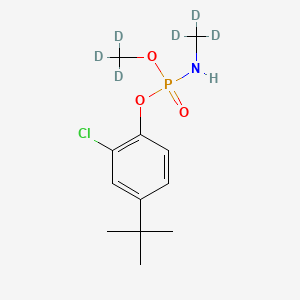
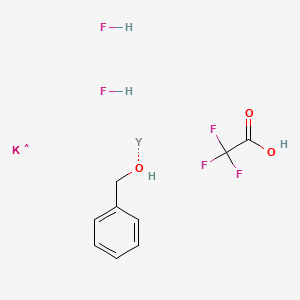
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide](/img/structure/B12423745.png)
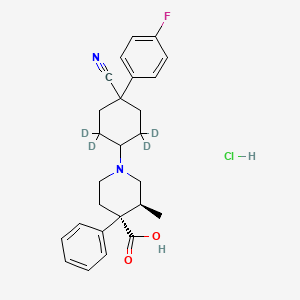
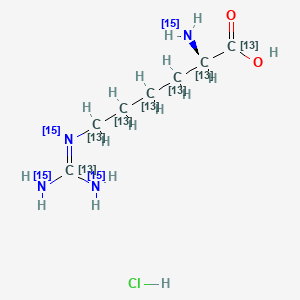
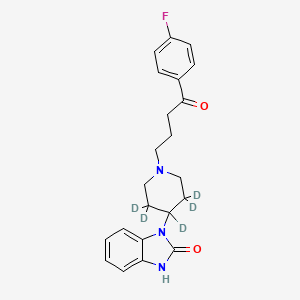
![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
